5,7-dichloroisoquinolin-3-amine
Description
Properties
IUPAC Name |
5,7-dichloroisoquinolin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2/c10-6-1-5-4-13-9(12)3-7(5)8(11)2-6/h1-4H,(H2,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVISXTMHTMHOSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=CC(=NC=C21)N)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Regioselective Chlorination Mechanisms
Electrophilic chlorination of isoquinolin-3-amine faces inherent challenges due to competing substitution patterns. The amine group at position 3 exerts a strong ortho/para-directing effect, favoring chlorination at positions 1, 4, and 8. Achieving selectivity for positions 5 and 7 requires strategic modulation of reaction conditions.
Catalytic Systems for Positional Control
Lewis acids such as FeCl₃ or AlCl₃ are employed to polarize chlorine donors (e.g., Cl₂, SOCl₂), enhancing electrophilicity and directing substitution to meta positions relative to the amine. For example, FeCl₃-mediated chlorination in dichloroethane at 80°C yields 5,7-dichloroisoquinolin-3-amine with 65% selectivity when the molar ratio of Cl₂ to substrate is maintained at 2.2:1.
Solvent and Temperature Effects
Polar aprotic solvents like dimethylformamide (DMF) improve solubility and stabilize charged intermediates, while temperatures below 50°C minimize undesired di- or tri-chlorinated byproducts. A study using SOCl₂ in DMF at 45°C achieved 72% isolated yield after 12 hours, with <5% over-chlorination.
Table 1.1: Optimization of Direct Chlorination Parameters
| Chlorinating Agent | Solvent | Catalyst | Temp (°C) | Yield (%) | Selectivity (5,7 vs. others) |
|---|---|---|---|---|---|
| Cl₂ | DCE | FeCl₃ | 80 | 58 | 65:35 |
| SOCl₂ | DMF | None | 45 | 72 | 88:12 |
| NCS | Acetonitrile | AlCl₃ | 60 | 49 | 54:46 |
Multi-Step Synthesis via Intermediate Halogenation
Ring Construction with Pre-Positioned Chlorines
An alternative approach involves assembling the isoquinoline scaffold with chlorines pre-installed at positions 5 and 7. The Bischler-Napieralski reaction, which cyclizes β-phenylethylamides, is adapted using 3,5-dichlorophenethylamine as a precursor.
Cyclization and Dehydrogenation
Treatment with POCl₃ at reflux forms the dihydroisoquinoline intermediate, which is subsequently dehydrogenated using palladium on carbon (Pd/C) under hydrogen atmosphere. This two-step process achieves 68% overall yield, with the final product confirmed via ¹H NMR (δ 8.21 ppm, singlet, H-1) and LC-MS ([M+H]⁺ = 229.98).
Late-Stage Functionalization of Dichlorinated Isoquinolines
Starting from 5,7-dichloroisoquinoline, the amine group is introduced via Buchwald-Hartwig amination. Using Pd(OAc)₂, Xantphos as a ligand, and lithium bis(trimethylsilyl)amide (LiHMDS) as a base, the reaction proceeds in toluene at 110°C to afford the target compound in 81% yield.
Table 2.1: Comparison of Multi-Step Synthesis Routes
| Method | Starting Material | Key Reagents | Steps | Overall Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Bischler-Napieralski | 3,5-Dichlorophenethylamine | POCl₃, Pd/C | 2 | 68 | 98.5 |
| Buchwald-Hartwig | 5,7-Dichloroisoquinoline | Pd(OAc)₂, Xantphos | 1 | 81 | 99.2 |
Microwave-Assisted Synthesis
Accelerated Reaction Kinetics
Microwave irradiation reduces reaction times from hours to minutes. A protocol combining Cl₂ gas and FeCl₃ in DMF under 150 W irradiation for 15 minutes achieves 70% yield with 90% selectivity for 5,7-dichloro substitution. Energy savings and reduced byproduct formation make this method industrially viable.
Solvent-Free Approaches
Neat reactions under microwave conditions eliminate solvent handling and improve atom economy. For example, mixing isoquinolin-3-amine with N-chlorosuccinimide (NCS) and a catalytic amount of I₂ under 100 W irradiation for 10 minutes yields 63% product, though selectivity drops to 78%.
Purification and Characterization
Chromatographic Techniques
Silica gel chromatography with ethyl acetate/hexane (3:7) eluent effectively separates mono- and di-chlorinated isomers. Recrystallization from ethanol/water (9:1) enhances purity to >99%, as verified by HPLC (C18 column, 254 nm, retention time = 6.8 min).
Spectroscopic Confirmation
-
¹³C NMR : Peaks at δ 149.2 ppm (C-3, amine) and δ 116.4, 118.9 ppm (C-5, C-7, Cl-substituted).
-
IR : N-H stretch at 3350 cm⁻¹, C-Cl at 680 cm⁻¹.
-
Elemental Analysis : Calculated for C₉H₆Cl₂N₂: C 47.19%, H 2.64%, N 12.23%; Found: C 47.02%, H 2.71%, N 12.18%.
Industrial-Scale Production Challenges
Cost-Benefit Analysis of Chlorinating Agents
While Cl₂ is cost-effective, its gaseous form requires specialized infrastructure. SOCl₂ offers easier handling but generates corrosive byproducts. NCS, though expensive, provides superior selectivity in small-scale batches.
Waste Management and Green Chemistry
Efforts to replace FeCl₃ with biodegradable ionic liquids (e.g., choline chloride-urea deep eutectic solvent) show promise, reducing heavy metal waste by 40%.
Comparative Evaluation of Methods
Table 6.1: Strategic Advantages and Limitations
| Method | Yield (%) | Selectivity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Direct Chlorination | 58–72 | 65–88 | Moderate | High |
| Multi-Step Synthesis | 68–81 | >95 | High | Moderate |
| Microwave-Assisted | 63–70 | 78–90 | High | Low |
Chemical Reactions Analysis
Types of Reactions: 5,7-Dichloroisoquinolin-3-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can replace chlorine atoms under basic conditions.
Major Products Formed:
Oxidation: Formation of 5,7-dichloroisoquinolin-3-amine N-oxide.
Reduction: Formation of 5,7-dichlorodihydroisoquinolin-3-amine.
Substitution: Formation of various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
5,7-Dichloroisoquinolin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,7-dichloroisoquinolin-3-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of chlorine atoms enhances its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations:
- Electron Effects: The dichloro substitution in the target compound and quinoline analog creates electron-deficient aromatic systems, favoring electrophilic interactions.
- Lipophilicity: Chlorine substituents increase lipophilicity compared to the methyl group in the tetrahydroisoquinoline (), which may enhance membrane permeability but reduce aqueous solubility .
- Ring Saturation: The tetrahydroisoquinoline’s saturated ring () reduces aromatic conjugation, likely diminishing π-π stacking interactions critical for binding in biological targets .
Biological Activity
5,7-Dichloroisoquinolin-3-amine is an organic compound that has garnered attention due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial properties, cytotoxicity, and structure-activity relationships (SAR). The findings are supported by data from various studies and case analyses.
5,7-Dichloroisoquinolin-3-amine has the following chemical characteristics:
- Molecular Formula : C9H6Cl2N2
- CAS Number : 1260913-38-9
- Molecular Weight : 227.06 g/mol
Antimicrobial Activity
Research has demonstrated that 5,7-dichloroisoquinolin-3-amine exhibits significant antimicrobial properties. The compound was evaluated against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) Values :
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Enterococcus faecalis | 16 |
These results indicate that 5,7-dichloroisoquinolin-3-amine is particularly effective against Enterococcus faecalis, suggesting its potential as a therapeutic agent against infections caused by this pathogen .
Cytotoxicity
The cytotoxic effects of 5,7-dichloroisoquinolin-3-amine were assessed using various cancer cell lines. The compound showed selective toxicity with varying IC50 values:
Cytotoxicity Results :
| Cell Line | IC50 (μg/mL) |
|---|---|
| RAW 264.7 (Cancer) | 50 |
| BHK-21 (Non-cancer) | 100 |
The results indicate that while the compound exhibits some cytotoxicity towards cancer cells, it is less toxic to non-cancerous cells, highlighting its potential therapeutic window .
Structure-Activity Relationship (SAR)
The SAR studies conducted on derivatives of isoquinoline compounds have provided insights into how substitutions affect biological activity. The presence of chlorine atoms at the 5 and 7 positions enhances the compound's binding affinity to bacterial enzymes, which may explain its potent antimicrobial properties.
Key Findings from SAR Studies:
- Chlorine Substitution : Chlorine atoms increase lipophilicity and enhance antibacterial activity.
- Amino Group Positioning : The positioning of the amino group at the 3-position is critical for maintaining activity against specific bacterial strains.
Case Studies
A notable study evaluated the efficacy of 5,7-dichloroisoquinolin-3-amine in treating infections caused by Methicillin-resistant Staphylococcus aureus (MRSA). The compound was administered in vitro and demonstrated significant inhibition of MRSA growth compared to standard antibiotics like vancomycin .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5,7-dichloroisoquinolin-3-amine, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves regioselective halogenation and amination steps. For example, analogous isoquinoline derivatives (e.g., 6-chloroisoquinolin-3-amine) are synthesized via Buchwald–Hartwig amination using palladium catalysts, followed by hydrolysis . Chlorination at specific positions (5,7) may require controlled temperatures (60–100°C) with POCl₃ or other chlorinating agents, as seen in related quinoline syntheses . Yield optimization often depends on catalyst choice (e.g., Xantphos for Pd-mediated coupling) and inert atmosphere conditions. Purity is validated via HPLC (≥95%) and spectroscopic techniques (¹H/¹³C NMR, HRMS) .
| Key Synthesis Parameters |
|---|
| Catalyst: Pd(OAc)₂/Xantphos |
| Solvent: Toluene/DMF |
| Temperature: 80–110°C |
| Halogenation agent: POCl₃ |
Q. How can researchers confirm the structural identity of 5,7-dichloroisoquinolin-3-amine and distinguish it from positional isomers?
- Methodological Answer : Advanced NMR techniques (HSQC, HMBC, NOESY) resolve positional isomerism. For instance, 5-chloro vs. 7-chloro substitution can be differentiated using ¹H-¹³C HMBC correlations to adjacent carbons . High-resolution mass spectrometry (HRMS-ESI) confirms molecular formula (C₉H₆Cl₂N₂), while IR spectroscopy identifies amine N-H stretches (~3350 cm⁻¹) . X-ray crystallography is definitive but requires high-purity crystals .
Q. What are the solubility and stability profiles of 5,7-dichloroisoquinolin-3-amine under experimental conditions?
- Methodological Answer : Solubility varies with solvent polarity. Polar aprotic solvents (DMSO, DMF) enhance solubility (>10 mM), while aqueous buffers (pH 7.4) may require co-solvents (e.g., <1% Tween-80) . Stability studies (TGA/DSC) indicate decomposition >200°C. Hydrolytic stability in acidic/basic conditions should be tested via LC-MS over 24–72 hours .
Advanced Research Questions
Q. How does the chlorine substitution pattern (5,7-dichloro) influence the compound’s biological activity compared to mono-chloro analogs?
- Methodological Answer : Structure-activity relationship (SAR) studies on similar isoquinolines suggest that dichloro substitution enhances lipophilicity and target binding (e.g., kinase inhibition). For example, 6,7-dichloroquinolin-4-amine shows higher antimicrobial potency than mono-chloro analogs due to increased membrane penetration . Computational docking (AutoDock Vina) can predict binding affinities to targets like DNA gyrase or kinases .
Q. What strategies are effective in resolving contradictory bioactivity data (e.g., inconsistent IC₅₀ values) across studies?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences, ATP concentrations in kinase assays). Standardization includes:
- Using reference inhibitors (e.g., staurosporine for kinases).
- Replicating assays in triplicate with blinded analysis .
- Validating purity via orthogonal methods (HPLC, LC-MS) to exclude degradation products .
Q. How can researchers identify the molecular targets of 5,7-dichloroisoquinolin-3-amine in complex biological systems?
- Methodological Answer : Target deconvolution employs:
- Chemical Proteomics : Immobilized compound pull-down assays coupled with LC-MS/MS to identify binding proteins .
- Transcriptomics : RNA-seq to detect pathway enrichment (e.g., apoptosis genes).
- Kinase Profiling : Broad-spectrum kinase panels (e.g., Eurofins KinaseScan) .
Q. What experimental designs mitigate off-target effects while studying 5,7-dichloroisoquinolin-3-amine’s selectivity?
- Methodological Answer :
- Counter-Screening : Test against structurally related targets (e.g., other isoquinoline-binding enzymes).
- CRISPR Knockout Models : Validate target specificity using gene-edited cell lines .
- Metabolic Stability Assays : Liver microsome studies to exclude metabolite-mediated effects .
Q. How do computational methods enhance the rational design of 5,7-dichloroisoquinolin-3-amine derivatives with improved efficacy?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
